molecular formula C16H11NO B1526971 5-Benzoylisoquinoline CAS No. 1270739-12-2

5-Benzoylisoquinoline

Cat. No.: B1526971
CAS No.: 1270739-12-2
M. Wt: 233.26 g/mol
InChI Key: DOZLCLPBMORBQL-UHFFFAOYSA-N
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Description

5-Benzoylisoquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of benzoyl-substituted isoquinolines that have demonstrated promising biological activities in scientific studies. Related structural analogs, particularly those based on the 1-benzoylisoquinoline scaffold, have been investigated for their potent cytotoxic effects against a range of human cancer cell lines, including cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), and lymphoblastic leukemia (MOLT-3) cells . The presence of the benzoyl group is a key structural feature that influences this bioactivity. Furthermore, certain thiosemicarbazone derivatives of benzoylpyridines, which share a similar benzoyl motif, have shown good antimalarial activity against Plasmodium falciparum , suggesting a potential research pathway for this compound class in infectious disease studies . From a synthetic chemistry perspective, benzoylisoquinolines can be accessed through modern metalation techniques. Efficient methods have been developed for the regioselective direct ring metalation of isoquinolines, followed by trapping with electrophiles, providing a versatile route to these valuable building blocks . As a research chemical, this compound serves as a versatile precursor or core structure for the synthesis of more complex molecules, such as various alkaloid analogs, and for exploring structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. References 1. Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl... 2. A divergent approach to benzylisoquinoline-type and oxoaporphine alkaloids via regioselective direct ring metalation...

Properties

IUPAC Name

isoquinolin-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLCLPBMORBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzoylisoquinoline Compounds

Strategies for Direct C-Benzoylation of Isoquinoline (B145761) Ring Systems

Direct benzoylation involves the introduction of a benzoyl group onto the isoquinoline nucleus in a single step. These methods often target the electronically deficient C-1 position.

Radical acylation, particularly through Minisci-type reactions, is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles like isoquinoline. researchgate.net This approach involves the generation of an acyl radical which then adds to the protonated heteroaromatic ring, typically at the C-1 position. nih.gov Various methods have been developed to generate the necessary acyl radicals from different precursors.

One common method employs aldehydes as acyl radical precursors. A transition-metal-free protocol uses tetrabutylammonium (B224687) bromide (TBAB) and potassium persulfate (K₂S₂O₈) as an oxidant to achieve the intermolecular acylation of isoquinolines with aldehydes. researcher.life Another innovative, metal-free approach uses arylmethanols as the acylating agents, activated by K₂S₂O₈ and a phase-transfer agent, to afford 1-acylisoquinolines in high yields. organic-chemistry.org More recently, visible-light-promoted methods have gained traction for their mild conditions. thieme-connect.de An organophotoredox-catalyzed, transition-metal-free process utilizes an acridinium (B8443388) photocatalyst to generate acyl radicals from aldehydes in an air atmosphere, leading to excellent yields of the C-1 acylated products. thieme-connect.de

A regioselective cross-dehydrogenative coupling between isoquinoline and methylbenzenes, catalyzed by AlCl₃ in the presence of tert-butyl hydroperoxide (TBHP), also provides a practical alternative to the classical Minisci reaction for C-aroylation. acs.orgnih.gov

Table 1: Examples of Radical Acylation Approaches

Radical Precursor Catalyst/Oxidant Key Features Yield Reference(s)
Aldehydes K₂S₂O₈ / TBAB Transition-metal-free, CDC reaction Good to Excellent researcher.life
Aldehydes Acridinium photocatalyst / Visible light Organophotoredox-catalyzed, mild conditions up to 92% thieme-connect.de
Arylmethanols K₂S₂O₈ / Aliquat 336 Transition-metal-free, high atom economy 65-85% organic-chemistry.org
Methylbenzenes AlCl₃ / TBHP Regiospecific C-aroylation Good acs.org, nih.gov
α-Keto acids Visible light photocatalyst Decarboxylative radical generation Good rsc.org

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic structures, including isoquinolines and their derivatives. researchgate.net These methods often rely on C-H activation, where a transition metal, such as palladium, rhodium, or cobalt, selectively cleaves a C-H bond, enabling the formation of new C-C bonds. sioc-journal.cnmdpi.com

Palladium-catalyzed reactions are prominent in this area. One strategy involves the Pd(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to introduce further substitution at the 4-position. researchgate.net Another approach describes a palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com While these methods build the core isoquinoline structure, they provide intermediates that can be further elaborated to benzoylisoquinolines. For instance, functionalization at the C-4 position of the isoquinoline ring has been achieved using transition-metal-catalyzed methods. acs.org

Rhodium(III)-catalyzed C-H activation has also been employed. For example, the annulation of benzimidates with vinylene carbonate provides a route to isoquinolone derivatives. researchgate.net The synthesis of isoquinolines has been achieved via Rh(I)-catalyzed carbothiolation of alkynes with ortho-ketone-bearing aryl methyl sulfides, creating precursors for the target heterocycles. organic-chemistry.org

Indirect Synthesis via Precursor Modification and Oxidation

Indirect methods are widely used and often involve a multi-step sequence starting from open-chain precursors. A common theme is the construction of a dihydro- or tetrahydroisoquinoline ring, followed by oxidation steps to introduce the benzoyl group and achieve full aromaticity.

A prevalent strategy for synthesizing 1-benzoylisoquinolines involves the oxidation of 1-benzyl-3,4-dihydroisoquinolines (BnDHIQs). aurigeneservices.comrsc.org This transformation can be achieved using a variety of oxidizing agents, and in some cases, can proceed directly to the fully aromatic 1-benzoylisoquinoline (BzIQ). sci-hub.se

An environmentally benign method utilizes dioxygen (O₂) or air as the sole oxidant, typically in a solvent like DMF or DMSO at elevated temperatures, to convert BnDHIQs into BzIQs in moderate to good yields. sci-hub.sescispace.com This process can be combined with the Bischler-Napieralski reaction to provide a facile two-step synthesis of BzIQs from simple phenylacetic acids and phenylethanamines. sci-hub.se A copper(II)-catalyzed system using air as the oxidant has been developed for the highly regioselective oxidation of the benzylic C(sp³)–H bond in BnDHIQs to yield 1-benzoyl-3,4-dihydroisoquinolines (BzDHIQs), notably avoiding over-oxidation to the aromatic isoquinoline. researchgate.netsemanticscholar.org

Other reported methods include direct selective oxidation of the benzylic carbon using 10% Pd/C in acetonitrile (B52724) and oxidation with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which can yield a mixture of 1-benzylisoquinolines and 1-benzoylisoquinolines depending on the conditions. conicet.gov.arresearchgate.netacs.org

Table 2: Comparison of Oxidants for 1-Benzyl-3,4-dihydroisoquinoline (B3050290) Transformation

Oxidant System Product Type Key Features Reference(s)
Dioxygen (O₂) / Heat 1-Benzoylisoquinoline (BzIQ) Environmentally benign, one-step oxidation/aromatization sci-hub.se
Cu(OAc)₂ / Air / AcOH 1-Benzoyl-3,4-dihydroisoquinoline (BzDHIQ) Mild, highly regioselective, avoids over-oxidation researchgate.net, semanticscholar.org
10% Pd/C / Acetonitrile 1-Benzoyl-3,4-dihydroisoquinoline (BzDHIQ) Direct, selective oxidation of the benzylic carbon conicet.gov.ar, acs.org
Cerium(IV) Ammonium Nitrate (CAN) Mixture of BzIQ and 1-Benzylisoquinoline Product ratio depends on solvent (e.g., MeCN vs. MeOH) researchgate.net

The synthesis of benzoylisoquinolines frequently proceeds through dihydroisoquinoline intermediates, which are either formed with the benzoyl group already in place or are aromatized after its introduction. The Bischler-Napieralski reaction is a cornerstone of this approach, typically used to form the 1-benzyl-3,4-dihydroisoquinoline ring system, which is then oxidized as described above. aurigeneservices.comsci-hub.sescispace.com

An alternative strategy involves constructing the 1-benzoyl-3,4-dihydroisoquinoline skeleton more directly. One such method is the synthesis of α-keto amides by coupling primary amines with aryl dibromoethanones, followed by a Bischler-Napieralski-type cyclodehydration using POCl₃ to yield 1-benzoyl dihydroisoquinolines. aurigeneservices.com These intermediates can then be aromatized to the final 1-benzoylisoquinoline products. aurigeneservices.com The aromatization of the dihydroisoquinoline ring is a critical final step and can be accomplished using various reagents, including DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or simply by using a copper catalyst with air as the oxidant. aurigeneservices.comacs.org

Regioselective metalation provides a precise method for functionalizing the isoquinoline ring, primarily at the C-1 position. beilstein-journals.org This strategy involves deprotonation with a strong, sterically hindered base, followed by quenching the resulting organometallic intermediate with an electrophile.

The use of the Knochel-Hauser base (TMPMgCl·LiCl) allows for the efficient and exclusive metalation of various alkoxy-substituted isoquinolines at the C-1 position. beilstein-journals.orgd-nb.info While direct methylation can be achieved by quenching with an appropriate methylating agent, the synthesis of 1-benzoylisoquinolines via this route is typically a two-step process. beilstein-journals.org The metalated isoquinoline intermediate is first trapped with an aromatic aldehyde (e.g., benzaldehyde) to form an aryl(isoquinolin-1-yl)carbinol. beilstein-journals.org This secondary alcohol is then oxidized using an agent like manganese(IV) oxide (MnO₂) to afford the final 1-benzoylisoquinoline product. beilstein-journals.org This metalation-trapping-oxidation sequence offers a divergent route to various benzoylisoquinoline alkaloids. beilstein-journals.orgd-nb.info

Directed ortho-metalation (DoM) is another powerful technique where a directing group on the molecule guides deprotonation to an adjacent position. d-nb.infonih.gov While this can be used to functionalize other parts of the molecule, C-1 metalation remains the most common approach for isoquinoline itself due to its inherent electronic properties. beilstein-journals.orgbeilstein-journals.org

Divergent Synthetic Strategies for Benzoylisoquinoline Alkaloids (e.g., Papaveraldine (B1678414), Thalimicrinone)

Divergent synthesis provides an efficient route to structural analogues from a common intermediate, which is particularly valuable for creating libraries of natural products. A notable strategy for synthesizing benzoylisoquinoline alkaloids involves the regioselective metalation of alkoxy-substituted isoquinolines. rsc.org This approach uses a Knochel-Hauser base (TMPZnCl·LiCl) for C-1 metalation, followed by trapping with various aromatic aldehydes. rsc.org This reaction yields aryl(isoquinolin-1-yl)carbinol intermediates, which serve as a crucial branching point for divergent syntheses. uni-muenchen.dersc.org

Oxidation of these secondary alcohol intermediates with reagents like manganese(IV) oxide leads to the formation of the corresponding benzoylisoquinoline alkaloids. uni-muenchen.dersc.org For instance, the oxidation of the appropriate carbinol precursors yields papaveraldine and thalimicrinone in high yields. uni-muenchen.dersc.org This strategy allows for the generation of different alkaloid types from a shared precursor, showcasing a divergent approach. rsc.org

Another synthetic route is the Pomeranz-Fritsch reaction. cdnsciencepub.comcdnsciencepub.com One study demonstrated a two-step synthesis of papaveraldine with an 8% yield by condensing the diketone veratril (B1605928) with aminoacetal, followed by cyclization. cdnsciencepub.comcdnsciencepub.com Additionally, metal-free cross-dehydrogenative-coupling (CDC) reactions have been developed using phenyliodine(III) bis(trifluoroacetate) (PIFA) and trimethylsilyl (B98337) azide (B81097) (TMSN3) to facilitate the acylation of N-heterocycles with aldehydes, providing a pathway to natural products like papaveraldine and thalimicrinone. rsc.org

Historically, the synthesis of papaveraldine was also achieved through the oxidation of 1-benzyl-3,4-dihydroisoquinoline derivatives. rsc.org The synthesis developed by Buck, Perkin, and Stevens involved the air oxidation of 3,4-dihydropapaverine (B1221456) to give 3,4-dihydropapaveraldine, which was then converted to papaveraldine using alcoholic potassium hydroxide (B78521) in the presence of air. unigoa.ac.in

Table 1: Divergent Synthesis of Papaveraldine and Thalimicrinone

Target AlkaloidKey IntermediateReaction TypeReagentsYieldReference
Papaveraldine(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanolOxidationMnO₂68% uni-muenchen.de, rsc.org
Thalimicrinone(6,7-Dimethoxyisoquinolin-1-yl)(2,3,4-trimethoxyphenyl)methanolOxidationMnO₂98% uni-muenchen.de, rsc.org
PapaveraldineCrude condensation product of veratril and aminoacetalCondensation/Cyclization72% H₂SO₄8% cdnsciencepub.com, cdnsciencepub.com
Papaveraldine / ThalimicrinoneN-heterocycle and aldehydeCross-Dehydrogenative-CouplingPIFA, TMSN₃Good rsc.org

Stereoselective Synthesis of Advanced Benzoylisoquinoline Derivatives

The development of stereoselective synthetic methods is crucial for producing complex chiral molecules, including advanced derivatives of benzoylisoquinolines. Isoquinolinium salts are valuable building blocks for the rapid construction of various fused, spiro, and bridged heterocyclic systems through stereoselective cyclization processes. rsc.org These reactions often proceed with high stereoselectivity under mild conditions, starting from readily available materials. rsc.org

One powerful approach is the use of biocatalysis. A chemoenzymatic strategy for synthesizing enantiomerically pure alkaloids utilizes microbial ω-transaminases for stereoselective reductive amination, followed by diastereoselective reduction of a Bischler-Napieralski imine intermediate. researchgate.net More advanced methods involve constructing biocatalytic cascades for the synthesis of benzylisoquinoline alkaloids (BIAs) from simple starting materials like p-coumaric acid derivatives and dopamine (B1211576). rsc.org This synthetic biology approach has been used to produce 15 different BIAs with excellent enantioselectivity (≥98% ee). rsc.org The key steps include decarboxylation, epoxidation, isomerization, and condensation, all performed by engineered enzymes. rsc.org

Organocatalysis also offers a robust method for stereoselective synthesis. An enantioselective domino Michael addition-cyclization-dehydration sequence has been reported for the reaction of a 3,4-dihydroisoquinolin-1(2H)-ylideneethanenitrile derivative with α,β-unsaturated aldehydes, achieving up to 95% enantiomeric excess. researchgate.net The resulting products can be further transformed stereoselectively into complex tricyclic skeletons. researchgate.net

Table 2: Comparison of Stereoselective Synthetic Methods

MethodologyKey FeaturesExample ApplicationStereoselectivityReference
Biocatalytic CascadesUses engineered enzymes for multi-step synthesis in one pot.Synthesis of (S)-norcoclaurine and other BIAs.>98% ee rsc.org
Organocatalytic Domino ReactionEnantioselective cascade reaction using chiral organocatalysts.Synthesis of chiral benzo[c]quinolizidines.Up to 95% ee researchgate.net
Cyclization of Isoquinolinium SaltsRapid construction of complex fused or spiro heterocycles.Synthesis of various fused-, spiro- and bridged heterocycles.High rsc.org

Green Chemistry Principles in Benzoylisoquinoline Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. embopress.orgmdpi.com These principles are increasingly being applied to the synthesis of complex molecules like benzoylisoquinoline alkaloids.

A prime example of green synthesis in this field is the use of biocatalytic cascades. rsc.org By employing engineered microbial biocatalysts, complex benzylisoquinoline alkaloids can be synthesized from renewable feedstocks. rsc.orgembopress.org One study demonstrated the synthesis of (S)-norcoclaurine from lignocellulosic biomass hydrolysate, which is rich in p-coumaric acid. rsc.org This process achieved a 90% conversion rate and produced the target compound with over 98% enantiomeric excess. rsc.org Such biosynthetic pathways operate under mild, aqueous conditions (ambient temperature and neutral pH) and avoid the need for purification of intermediates, aligning with several green chemistry principles. embopress.org

Another green approach involves the use of photoredox catalysis. A visible-light-mediated acylation of substituted isoquinolines via aldehydes in an air atmosphere at room temperature has been reported. researchgate.netresearchgate.net This method is noted as a green acylation protocol, as it uses light as a renewable energy source and air as an oxidant, avoiding harsh reagents. researchgate.net

These modern synthetic strategies represent a shift away from classical methods like the Bischler–Napieralski reaction, which often require harsh reagents (e.g., phosphorus oxychloride) and high temperatures. researchgate.net The adoption of biocatalysis and photocatalysis not only improves the efficiency and selectivity of benzoylisoquinoline synthesis but also significantly enhances its environmental sustainability.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Benzoylisoquinoline SynthesisReference
Use of Renewable FeedstocksSynthesis from p-coumaric acid derived from lignocellulosic biomass. rsc.org
CatalysisUse of enzymes in biocatalytic cascades and photoredox catalysts. rsc.org, researchgate.net
Design for Energy EfficiencyReactions conducted at ambient temperature and pressure (biocatalysis, photocatalysis). rsc.org, embopress.org
Safer Solvents and AuxiliariesEnzymatic reactions performed in aqueous media. embopress.org

Reactivity and Chemical Transformations of Benzoylisoquinolines

Electrophilic Aromatic Substitution Patterns on the Isoquinoline (B145761) Moiety

The isoquinoline ring system is analogous to naphthalene (B1677914) and undergoes electrophilic aromatic substitution (EAS) preferentially on the benzene (B151609) ring at positions C5 and C8. thieme-connect.deshahucollegelatur.org.in The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.

The presence of a benzoyl group at the C5 position significantly influences the regioselectivity of further electrophilic substitutions. The benzoyl group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions on a benzene ring. masterorganicchemistry.com In the context of the 5-benzoylisoquinoline molecule, the benzoyl group deactivates the carbocyclic ring of the isoquinoline moiety towards electrophilic attack.

Considering the directing effects, the positions meta to the C5-substituent are C6 and C8. However, the inherent reactivity of the isoquinoline ring favors substitution at C5 and C8. thieme-connect.de Therefore, in 5-substituted isoquinolines, electrophilic attack is generally directed to the C8 position. For instance, the nitration of 5-bromoisoquinoline (B27571) yields 5-bromo-8-nitroisoquinoline (B189721) in high yield. thieme-connect.de A similar outcome is anticipated for the electrophilic substitution on this compound, where the electrophile would preferentially add to the C8 position.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄5-Benzoyl-8-nitroisoquinoline
HalogenationBr₂/FeBr₃8-Bromo-5-benzoylisoquinoline
SulfonationH₂SO₄/SO₃This compound-8-sulfonic acid

Nucleophilic Additions and Rearrangement Reactions on the Benzoylisoquinoline Scaffold

Nucleophilic attack on the isoquinoline ring typically occurs at the C1 position, which is activated by the adjacent nitrogen atom. shahucollegelatur.org.in Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the C1 position. shahucollegelatur.org.inwikipedia.orgsigmaaldrich.com

A notable reaction involving nucleophilic addition to the isoquinoline ring is the Reissert reaction, where isoquinoline reacts with an acyl chloride and a cyanide source (e.g., KCN) to form a Reissert compound. thieme-connect.de This reaction proceeds via the addition of the cyanide ion to the C1 position of the N-acylated isoquinolinium salt.

Rearrangement reactions involving the benzoylisoquinoline scaffold can be envisaged, such as the Beckmann rearrangement of an oxime derived from the ketone of the benzoyl group. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgcareerendeavour.com The oxime of this compound, upon treatment with an acid catalyst like polyphosphoric acid, would be expected to rearrange to the corresponding N-substituted amide. wikipedia.orgresearchgate.net The migration of the isoquinoline or phenyl group would depend on their relative migratory aptitudes and the stereochemistry of the oxime.

Table 2: Potential Nucleophilic Addition and Rearrangement Reactions on this compound

Reaction TypeReactantsPotential Product(s)
Grignard AdditionThis compound, RMgX, then H₃O⁺Phenyl(isoquinolin-5-yl)(R)methanol
Reissert ReactionThis compound, Benzoyl chloride, KCN5-Benzoyl-2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Beckmann RearrangementThis compound oxime, Acid catalystN-(Isoquinolin-5-yl)benzamide or N-Phenylisoquinoline-5-carboxamide

Functional Group Interconversions on the Benzoyl Moiety

The benzoyl group of this compound contains a ketone functional group, which can undergo a variety of well-established chemical transformations. grafiati.com These reactions allow for the modification of the benzoyl moiety without altering the core isoquinoline structure.

One of the most common transformations is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chadsprep.comleah4sci.com The resulting alcohol, phenyl(isoquinolin-5-yl)methanol, can be a precursor for further synthetic modifications.

Another important reaction is the Wittig reaction, which converts the ketone into an alkene. masterorganicchemistry.comcommonorganicchemistry.comlscollege.ac.in By reacting this compound with a phosphorus ylide, a new carbon-carbon double bond can be formed, leading to a variety of substituted 5-(1-phenylalkenyl)isoquinolines.

The carbonyl group can also react with amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. researchgate.net These derivatives can serve as intermediates for further reactions, such as the aforementioned Beckmann rearrangement of the oxime.

Table 3: Examples of Functional Group Interconversions on the Benzoyl Moiety of this compound

ReactionReagentsProduct
Hydride ReductionNaBH₄, MeOHPhenyl(isoquinolin-5-yl)methanol
Wittig ReactionPh₃P=CH₂, THF5-(1-Phenylethenyl)isoquinoline
Oxime FormationNH₂OH·HCl, PyridineThis compound oxime
Imine FormationR-NH₂, Acid catalystN-Alkyl/Aryl-1-phenyl-1-(isoquinolin-5-yl)methanimine

Oxidative and Reductive Transformations of Benzoylisoquinolines

The oxidative and reductive transformations of the this compound molecule can affect either the isoquinoline nucleus or the benzoyl substituent, depending on the reaction conditions and the reagents employed.

The oxidation of the isoquinoline ring system is influenced by the nature of the substituents present. For isoquinolines bearing electron-withdrawing groups on the carbocyclic ring, such as a nitro group, oxidation with potassium permanganate (B83412) (KMnO₄) tends to affect the pyridine ring. shahucollegelatur.org.in Given that the benzoyl group is also electron-withdrawing, it is plausible that oxidation of this compound would lead to cleavage of the pyridine ring to afford a dicarboxylic acid derivative.

Conversely, catalytic hydrogenation of the isoquinoline ring system typically leads to the reduction of the pyridine ring, yielding a tetrahydroisoquinoline. shahucollegelatur.org.in This transformation can be achieved using hydrogen gas with a metal catalyst such as platinum or palladium.

The benzoyl group can also be the site of reduction. As mentioned in section 3.3, the ketone can be reduced to a secondary alcohol. Furthermore, if a nitro group were present on the isoquinoline ring, for example in 5-benzoyl-8-nitroisoquinoline, the nitro group could be selectively reduced to an amino group by catalytic hydrogenation. researchgate.net

Table 4: Oxidative and Reductive Transformations of Benzoylisoquinolines

TransformationStarting MaterialReagentsMajor Product
Ring OxidationThis compoundKMnO₄Phthalic acid derivative
Ring ReductionThis compoundH₂, PtO₂5-Benzoyl-1,2,3,4-tetrahydroisoquinoline
Nitro Group Reduction5-Benzoyl-8-nitroisoquinolineH₂, Pd/C8-Amino-5-benzoylisoquinoline
Ketone ReductionThis compoundNaBH₄Phenyl(isoquinolin-5-yl)methanol

Coordination Chemistry of Benzoylisoquinolines

5-Benzoylisoquinoline as a Ligand in Transition Metal Complexes

While specific studies on this compound are limited, its potential as a ligand can be inferred from its structure. The presence of both a nitrogen atom in the isoquinoline (B145761) ring and a carbonyl oxygen atom in the benzoyl group at the 5-position suggests it can act as a chelating ligand, forming stable complexes with transition metals.

Identification of Donor Atoms and Coordination Modes

The primary donor atoms in this compound are expected to be the nitrogen atom of the isoquinoline moiety and the oxygen atom of the carbonyl group. This arrangement allows the molecule to function as a bidentate ligand, chelating to a metal center to form a stable six-membered ring. This N,O-bidentate coordination is a common mode for similar ligands containing both a heterocyclic nitrogen and a carbonyl group. Other coordination modes, such as monodentate coordination through only the nitrogen atom, might be possible depending on the steric and electronic properties of the metal center and other co-ligands present in the coordination sphere.

Synthesis of Metal-Benzoylisoquinoline Coordination Complexes

Specific synthetic procedures for metal complexes of this compound are not well-documented in the reviewed literature. However, a general approach for synthesizing such complexes would likely involve the direct reaction of this compound with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The reaction conditions, such as temperature, reaction time, and the molar ratio of ligand to metal, would be critical in determining the stoichiometry and structure of the resulting complex. Solvothermal methods or standard reflux techniques are commonly employed for the synthesis of similar coordination compounds.

Structural Elucidation of Benzoylisoquinoline Coordination Complexes

Without isolated and characterized examples of this compound complexes, a detailed discussion of their structural elucidation is theoretical. The characterization of such complexes would typically involve a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency of the benzoyl group to a lower wavenumber upon coordination would provide evidence of the oxygen atom's involvement in bonding to the metal. Changes in the C=N stretching vibrations of the isoquinoline ring would similarly indicate coordination through the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies would show shifts in the signals of protons and carbons near the coordination sites (the isoquinoline nitrogen and the benzoyl carbonyl group) upon complexation.

Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes, establishing the metal-to-ligand ratio.

Catalytic Applications of Benzoylisoquinoline-Metal Complexes

There is no specific information available in the searched scientific literature regarding the catalytic applications of transition metal complexes derived from the this compound ligand. While metal complexes of other substituted quinolines and isoquinolines have been investigated as catalysts in various organic transformations, such as C-H activation and coupling reactions, similar studies involving this compound have not been reported.

Photophysical Properties of Coordination Complexes Incorporating Benzoylisoquinolines

Biological Activities and Medicinal Chemistry of Benzoylisoquinolines

Anti-Cancer and Cytotoxic Activities of Benzoylisoquinoline Derivatives

Derivatives of benzoylisoquinoline have demonstrated notable anti-cancer and cytotoxic properties across various studies. The core structure allows for chemical modifications that can significantly enhance potency and selectivity against malignant cells. nih.govconicet.gov.ar Research has focused on synthesizing and evaluating these compounds for their ability to inhibit cancer cell growth, leading to the identification of several promising agents. conicet.gov.ar

A significant aspect of the anti-cancer potential of benzoylisoquinoline derivatives lies in their ability to halt the proliferation of cancer cells. conicet.gov.ar Studies on 1-benzoyl-3,4-dihydroisoquinolines, for instance, have revealed potent activity against L1210 leukemia cell proliferation, with several compounds showing IC50 values in the low micromolar range. conicet.gov.ar The structural features essential for this cytotoxic activity include the presence of an α-ketoimine moiety and a hydrophobic group at the C-6 position. acs.org

Furthermore, these compounds can exert their anti-tumor effects by modulating the cell cycle, a critical process for cell growth and division. conicet.gov.ar Malfunctions in cell cycle control are a hallmark of cancer, and agents that can arrest the cycle are considered promising therapeutic candidates. conicet.gov.ar Certain 1-benzoyl-3,4-dihydroisoquinoline derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase. conicet.gov.arconicet.gov.ar For example, one such compound was found to cause an accumulation of 85% of treated cells in the G1 phase, highlighting its potential as a cell cycle inhibitor. conicet.gov.ar Similarly, the synthesized compound 5-benzyl juglone (B1673114) was reported to induce cell cycle arrest at the G0/G1 phase in HCT-15 human colorectal cancer cells. rjonco.com

Table 1: Cytotoxic Activity of Benzoylisoquinoline Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Derivative Cancer Cell Line IC50 Value Source
Thiosemicarbazone Analog N(4)-phenyl-2-benzoylpyridine thiosemicarbazone HuCCA-1 (Cholangiocarcinoma) 0.03 µg/mL nih.gov
Thiosemicarbazone Analog N(4)-phenyl-2-benzoylpyridine thiosemicarbazone A549 (Lung Carcinoma) 0.04 µg/mL nih.gov
Thiosemicarbazone Analog N(4)-phenyl-2-benzoylpyridine thiosemicarbazone MOLT-3 (T-cell Leukemia) 0.004 µg/mL nih.gov
Thiosemicarbazone Analog N(4)-phenyl-2-benzoylpyridine thiosemicarbazone HepG2 (Hepatocellular Carcinoma) 4.75 µg/mL nih.gov
Thiosemicarbazone Analog Isoquinoline (B145761) thiosemicarbazone MOLT-3 (T-cell Leukemia) Potent Activity nih.gov
Dihydroisoquinoline Various 1-benzoyl-3,4-dihydroisoquinolines L1210 (Leukemia) 1.0 - 4.7 µM conicet.gov.ar
Thieno[2-3-b]pyridine 5-Benzoyl derivatives (e.g., 7h, 7i) HCT116 (Colorectal Carcinoma) 25-50 nM nih.gov
Thieno[2-3-b]pyridine 5-Benzoyl derivatives (e.g., 7h, 7i) MDA-MB-231 (Breast Cancer) 25-50 nM nih.gov

The cytotoxic effects of benzoylisoquinoline derivatives are attributed to several underlying mechanisms, with enzyme inhibition being a key pathway. One of the most significant targets is ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair. nih.govresearchgate.net The antitumor activity of thiosemicarbazone compounds, including benzoylisoquinoline analogs, has been linked to their ability to inhibit RR. nih.govresearchgate.net For example, isoquinoline-1-carboxaldehyde thiosemicarbazone (IQ-1), a related compound, was identified as a potent RR inhibitor, suggesting that the isoquinoline moiety contributes to a hydrophobic interaction with the enzyme, enhancing its activity. nih.gov The inhibition of RR leads to a depletion of deoxyribonucleotides (dNTPs), which in turn slows down the replication fork during DNA synthesis, ultimately hampering cell proliferation. plos.org

Beyond RR inhibition, other mechanisms have been proposed. For certain 5-benzoyl derivatives of thieno[2-3-b]pyridines, the anti-proliferative activity is thought to involve interference with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). nih.gov For related isoquinoline alkaloids like oxoisoaporphines, the anticancer mechanisms are associated with direct DNA interaction, formation of G-quadruplex complexes, and inhibition of telomerase activity, all of which lead to cancer cell death. nih.gov

Anti-Parasitic Activities of Benzoylisoquinoline Compounds

In addition to their anti-cancer properties, benzoylisoquinoline compounds have been investigated for their efficacy against parasitic protozoa, demonstrating significant potential in the development of new anti-parasitic agents.

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, with an urgent need for new and effective drugs due to widespread resistance. nih.gov Research into benzoylisoquinoline derivatives has revealed promising antimalarial activity. Specifically, thiosemicarbazone analogs of benzoylisoquinoline have been evaluated for their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govresearchgate.net

In these studies, 2-benzoylpyridine (B47108) thiosemicarbazones demonstrated good antimalarial activity, with IC50 values ranging from 10⁻⁷ to less than 10⁻⁶ M. nih.govresearchgate.net In contrast, 1-benzoylisoquinoline thiosemicarbazones were found to be inactive, indicating that the specific arrangement of the benzoyl and thiosemicarbazone groups relative to the heterocyclic nitrogen is critical for antimalarial efficacy. nih.gov

**Table 2: Antimalarial Activity of Benzoylisoquinoline Analogs Against Plasmodium falciparum*** *This table is interactive. You can sort and filter the data.

Compound Class Derivative Target Organism IC50 Value Activity Source
Thiosemicarbazone Analog 2-Benzoylpyridine thiosemicarbazones Plasmodium falciparum 10⁻⁷ to < 10⁻⁶ M Good nih.govresearchgate.net
Thiosemicarbazone Analog 1-Benzoylisoquinoline thiosemicarbazones Plasmodium falciparum > 10⁻⁵ M Inactive nih.gov

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in Latin America. bioline.org.br Current treatments are limited and can have severe side effects, driving the search for new trypanocidal agents. bioline.org.br A set of 3-benzoyl substituted isoquinolones has been synthesized and tested for in vitro activity against T. cruzi. researchgate.netnih.gov

The results showed that two of the synthesized compounds led to a reduction in the number of bloodborne trypomastigotes that was either equivalent to or greater than that observed with benznidazole (B1666585), a drug currently used to treat the disease. researchgate.netnih.gov One derivative, compound 4c in the study, exhibited greater trypanocidal activity compared to benznidazole at concentrations of 18 and 36 µM. researchgate.net Computational analysis suggests that these 3-benzoylisoquinolones occupy a unique area of chemical space, indicating their potential as a novel class of trypanocidal compounds. researchgate.netnih.gov

Interaction with Central Nervous System Receptors (e.g., Mu Opioid Receptors)

The versatility of the isoquinoline scaffold extends to interactions with targets in the central nervous system (CNS). Mu (µ) opioid receptors, found primarily in the brainstem and medial thalamus, are responsible for the analgesic effects of opioids like morphine. painphysicianjournal.com

Research has shown that certain benzylisoquinoline derivatives can interact with these receptors. A study on novel 2′-aminoalkyl-1-benzylisoquinoline compounds reported that several of these analogs exhibited binding activity at the mu opioid receptor. researchgate.net The activation of mu opioid receptors is known to inhibit Ca2+ channels in sensory neurons, a mechanism that contributes to analgesia. nih.gov Furthermore, prolonged exposure to opioid agonists can facilitate the formation of heterodimers between mu-opioid (MOP) and serotonin (B10506) 1A (5-HT1A) receptors, a process that may influence long-term drug effects. mdpi.com This demonstrated interaction of benzoylisoquinoline-related structures with a key CNS receptor highlights another avenue for their potential therapeutic application.

Structure-Activity Relationship (SAR) Studies of Benzoylisoquinoline Derivatives

Elucidation of Essential Structural Features for Biological Potency

Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features of benzoylisoquinoline derivatives that are crucial for their biological effects, particularly their cytotoxic and antiproliferative activities.

A significant body of research points to the α-ketoimine moiety as a primary requirement for potent antiproliferative activity in 1-benzoyl-3,4-dihydroisoquinolines. conicet.gov.aracs.org Derivatives where this group is replaced, such as in 1-phenyl- and 1-alkyl-3,4-dihydroisoquinolines, have demonstrated considerably lower activity. conicet.gov.aracs.org This highlights the importance of the electronic and steric properties conferred by the benzoyl group at the C-1 position.

The substitution pattern on the isoquinoline core also plays a critical role. A hydrophobic group, such as a benzyloxy, alkyloxy, or allyloxy group, at the C-6 position appears to be important for cytotoxicity. conicet.gov.aracs.org This suggests that hydrophobic interactions with the biological target are a key determinant of activity.

Furthermore, the nature of the benzoyl moiety itself influences the biological potency. Unsubstituted benzoyl groups or those with a single substitution at the 3'-position have been associated with higher potency compared to derivatives with other substitution patterns. conicet.gov.aracs.org

The degree of saturation in the isoquinoline ring system is another determinant of activity. The presence of a double bond between C-3 and C-4, which results in an aromatized ring B, can lead to significant changes in the electronic properties of the nitrogen atom, affecting the compound's biological activity. conicet.gov.ar

In the context of thiosemicarbazone analogs of 1-benzoylisoquinoline, the presence of a hydrophobic phenyl group on the N(4) side chain and at the imine carbon significantly enhances cytotoxic activity. nih.gov This further underscores the importance of hydrophobic interactions for the biological activity of this class of compounds. nih.gov

FeatureImpact on Biological Potency
α-Ketoimine Moiety Essential for potent antiproliferative activity. conicet.gov.aracs.org
C-6 Substitution A hydrophobic group (benzyloxy, alkyloxy, allyloxy) is relevant for cytotoxicity. conicet.gov.aracs.org
Benzoyl Moiety Substitution Unsubstituted or 3'-monosubstituted compounds are more potent. conicet.gov.aracs.org
Isoquinoline Ring Saturation Aromatization of ring B affects the electronic properties and activity. conicet.gov.ar
Thiosemicarbazone Side Chain A hydrophobic phenyl group on the N(4) side chain and at the imine carbon enhances cytotoxicity. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping and ligand-based drug design are computational strategies that play a crucial role in the discovery and optimization of novel therapeutic agents when the three-dimensional structure of the biological target is unknown. nih.govnih.gov These methods rely on the principle that molecules with similar biological activities often share common three-dimensional arrangements of essential chemical features, known as a pharmacophore. fiveable.meslideshare.netijsrch.com

For benzoylisoquinoline derivatives, these approaches are valuable for identifying new compounds with desired biological activities by analyzing the chemical and structural features of known active molecules. fiveable.me The process involves several key steps:

Identification of Common Binding Elements: This involves analyzing a set of active benzoylisoquinoline derivatives to identify the recurring structural motifs and functional groups that are responsible for their biological activity. slideshare.net

Conformational Analysis: The conformational flexibility of the molecules is explored to determine the three-dimensional arrangement of the pharmacophoric features. slideshare.net

Pharmacophore Model Generation: A 3D model is constructed that represents the essential features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, and their spatial relationships. mdpi.comresearchgate.net This model serves as a template for searching large chemical databases for novel compounds that fit the pharmacophore. slideshare.netmdpi.com

Ligand-based drug design for benzoylisoquinolines can encompass several computational techniques, including:

Quantitative Structure-Activity Relationships (QSAR): This method develops mathematical models that correlate the chemical structures of benzoylisoquinoline derivatives with their biological activities. nih.gov

Molecular Similarity Analysis: This approach identifies new drug candidates by searching for compounds that are structurally similar to known active benzoylisoquinolines. fiveable.me

By leveraging the knowledge of existing active benzoylisoquinoline compounds, these ligand-based methods can accelerate the drug discovery process and guide the design of new, more potent, and selective therapeutic agents. fiveable.me

Modulation of Enzymatic Targets by Benzoylisoquinolines

Benzoylisoquinoline derivatives have been shown to interact with and modulate the activity of various enzymatic targets, which underlies their therapeutic potential.

One of the key enzymatic targets for certain benzoylisoquinoline analogs, particularly thiosemicarbazones, is ribonucleotide reductase (RR) . mdpi.comsemanticscholar.org This enzyme is essential for DNA synthesis, and its inhibition can lead to antitumor effects. mdpi.comsemanticscholar.org Isoquinoline-1-carboxaldehyde thiosemicarbazone (IQ-1), a related compound, was found to be a more potent inhibitor of RR than its parent compound, suggesting that the hydrophobic benzenoid moiety of the isoquinoline ring contributes to a stronger interaction with the enzyme. nih.govmdpi.comsemanticscholar.org

In the context of cardiovascular diseases, derivatives of 5-benzylisoquinoline have been investigated for their ability to modulate the RhoA/ROCK pathway . google.com This pathway is involved in the phosphorylation of the myosin light chain and plays a role in conditions affected by agonists like angiotensin II and 5-hydroxytryptamine. google.com

Furthermore, some benzoylisoquinoline alkaloids are products of complex biosynthetic pathways involving a variety of enzymes. For instance, the biosynthesis of (S)-norcoclaurine, a precursor to many benzylisoquinoline alkaloids, is catalyzed by (S)-norcoclaurine synthase . wikipedia.org Other key enzymes in the biosynthesis of benzylisoquinoline alkaloids include cytochrome P450 monooxygenases (CYPs) , such as those from the CYP80 and CYP719A families, and N-methyltransferases (NMTs) . mdpi.com The enzymatic synthesis of these alkaloids can also be achieved through cascade reactions involving enzymes like tyrosinase and tyrosine decarboxylase . nih.gov

Research has also identified benzoylisoquinolines as potential agents against Chagas disease, suggesting they may interfere with enzymes crucial for the metabolism of the parasite Trypanosoma cruzi. researchgate.net

Enzyme/PathwayBiological RoleRelevance to Benzoylisoquinolines
Ribonucleotide Reductase (RR) DNA synthesis mdpi.comsemanticscholar.orgInhibition by thiosemicarbazone analogs leads to antitumor activity. nih.govmdpi.comsemanticscholar.org
RhoA/ROCK Pathway Myosin light chain phosphorylation, cardiovascular function google.comModulated by 5-benzylisoquinoline derivatives. google.com
(S)-Norcoclaurine Synthase Biosynthesis of benzylisoquinoline alkaloids wikipedia.orgKey enzyme in the formation of the core benzylisoquinoline structure. wikipedia.org
Cytochrome P450 Monooxygenases (CYP80, CYP719A) Biosynthesis of benzylisoquinoline alkaloids mdpi.comCatalyze various reactions in the formation of diverse alkaloid structures. mdpi.com
N-Methyltransferases (NMTs) Biosynthesis of benzylisoquinoline alkaloids mdpi.comresearchgate.netInvolved in the methylation steps of alkaloid synthesis. mdpi.comresearchgate.net
Trypanosoma cruzi Enzymes Parasite metabolism researchgate.netPotential targets for anti-Chagas agents based on the benzoylisoquinoline scaffold. researchgate.net

Development of Benzoylisoquinoline-Based Lead Compounds for Therapeutic Applications

The benzoylisoquinoline scaffold has served as a valuable starting point for the development of lead compounds with a range of potential therapeutic applications. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.

In the field of oncology, 1-benzoyl-3,4-dihydroisoquinolines have emerged as powerful cytotoxic derivatives. acs.org Their ability to arrest the cell cycle in the G1 phase suggests a potential therapeutic advantage. conicet.gov.ar The synthesis of various analogs and subsequent structure-activity relationship studies have been crucial in identifying compounds with potent antiproliferative effects. conicet.gov.aracs.org

Thiosemicarbazone analogs of 1-benzoylisoquinoline have also shown promise, not only for their cytotoxic activity against various cancer cell lines but also for their antimalarial properties. nih.govmdpi.com For instance, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone has been identified as a highly potent compound against several human cancer cell lines, making it a promising lead molecule for further development. mdpi.comsemanticscholar.org

Beyond cancer, derivatives of 5-benzylisoquinoline are being explored for the treatment of cardiovascular diseases by targeting the RhoA/ROCK pathway. google.com The development of these compounds represents a targeted approach to modulating specific signaling pathways involved in disease pathogenesis.

Furthermore, the 3-benzoylisoquinolone nucleus is being investigated as a potential scaffold for the design of novel anti-trypanosomal lead structures to combat Chagas' disease. researchgate.net Computational analyses have suggested that these compounds occupy a unique area of chemical space, indicating their potential for development as a new class of trypanocidal agents. researchgate.net

The versatility of the benzoylisoquinoline core is also evident in its presence within a wide array of naturally occurring alkaloids with diverse pharmacological activities, including papaverine (B1678415) (a vasodilator) and papaveraldine (B1678414). wikipedia.orgrsc.org The synthesis of these and related compounds continues to be an active area of research. rsc.orgorgsyn.org

The indole (B1671886) scaffold, often found in marine natural products, serves as another example of a privileged structure in medicinal chemistry, with derivatives showing a wide range of therapeutic applications, including antimicrobial and anti-inflammatory activities. mdpi.com This highlights the general strategy of using specific chemical scaffolds as a foundation for developing new drugs.

Compound ClassTherapeutic ApplicationKey Findings
1-Benzoyl-3,4-dihydroisoquinolinesOncologyPotent cytotoxic agents that arrest the cell cycle in the G1 phase. conicet.gov.aracs.org
Thiosemicarbazone AnalogsOncology, AntimalarialExhibit significant cytotoxic and antimalarial activities. nih.govmdpi.com
5-Benzylisoquinoline DerivativesCardiovascular DiseasesModulate the RhoA/ROCK pathway. google.com
3-Benzoylisoquinolone DerivativesAnti-Chagas DiseasePotential new class of trypanocidal agents. researchgate.net

Supramolecular Chemistry and Materials Science Applications

Self-Assembly and Ordered Structures of Benzoylisoquinoline Derivatives

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Benzoylisoquinoline derivatives, with their rigid aromatic framework and potential for various intermolecular forces, are promising candidates for creating complex, self-assembled architectures.

Research into related isoquinoline (B145761) systems has shown that the interplay of hydrogen bonding, π-π stacking, and van der Waals forces can direct the formation of intricate networks. For instance, studies on benzylisoquinoline alkaloids, which share a structural relationship with 5-benzoylisoquinoline, reveal their capacity to form complex tetracyclic and pentacyclic ring systems through biosynthetic pathways, hinting at the potential for controlled, synthetic self-assembly. rsc.org The presence of both hydrogen bond donors and acceptors, alongside the aromatic surfaces of the isoquinoline and benzoyl moieties, provides a rich landscape for directional and non-directional interactions that can lead to the formation of one-, two-, and three-dimensional supramolecular assemblies.

Host-Guest Interactions with Benzoylisoquinolines

Host-guest chemistry, which involves the complexation of a "guest" molecule within a "host" molecule, is a field with wide-ranging applications, from drug delivery to sensing. wikipedia.org The defined structural cavity and potential for multiple interaction sites make benzoylisoquinoline derivatives intriguing candidates for host molecules.

A key area of exploration in host-guest chemistry involves cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. wikipedia.org These molecules are known to form inclusion complexes with a variety of guest molecules, enhancing their solubility and stability. wikipedia.orgmdpi.com The hydrophobic benzoyl and isoquinoline rings of this compound could potentially be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions and van der Waals forces. wikipedia.orgmdpi.com The specifics of such an interaction, including the binding affinity and stoichiometry, would depend on the relative sizes of the cyclodextrin (α, β, or γ) and the benzoylisoquinoline derivative. wikipedia.org

The formation of such host-guest complexes can have significant implications. For example, encapsulation by cyclodextrins can modify the physicochemical properties of the guest molecule, a principle widely used in the pharmaceutical industry to improve drug delivery. wikipedia.orgnih.gov

Host MoleculePotential GuestDriving Forces for InteractionPotential Applications
Cyclodextrins (α, β, γ)This compoundHydrophobic interactions, Van der Waals forcesEnhanced solubility, controlled release, drug delivery
CalixarenesThis compoundπ-π stacking, hydrophobic interactionsMolecular recognition, sensing
PillararenesThis compoundπ-π stacking, C-H···π interactionsConstruction of supramolecular polymers, functional materials

This table presents potential host-guest systems involving this compound based on the principles of supramolecular chemistry. Specific experimental data on these exact pairings is an active area of research.

Crystal Engineering and Intermolecular Interactions in Benzoylisoquinoline Solids

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. nih.gov This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in a crystal lattice. rsc.orgucl.ac.uk The structure of this compound offers a variety of interaction points that can be exploited for crystal engineering.

The primary forces at play in the crystal packing of benzoylisoquinoline derivatives are expected to be:

Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, derivatives can be functionalized with hydroxyl or amino groups to introduce robust O-H···N or N-H···N hydrogen bonds. nih.gov

π-π Stacking: The aromatic rings of the isoquinoline and benzoyl groups can engage in π-π stacking interactions, which are crucial for the stabilization of many crystal structures. ias.ac.in

C-H···O and C-H···π Interactions: These weaker hydrogen bonds play a significant role in fine-tuning the crystal packing. ias.ac.in

Halogen Bonding: Introduction of halogen atoms onto the benzoylisoquinoline scaffold can lead to directional halogen bonding, a powerful tool in crystal engineering. ucl.ac.uk

The interplay of these interactions can lead to the formation of different crystal polymorphs, which are different crystalline forms of the same compound that can exhibit distinct properties. researchgate.net The ability to control polymorphism is of paramount importance in the pharmaceutical and materials industries. nih.gov By carefully selecting substituents on the this compound core, it is possible to favor certain intermolecular interactions and thus direct the assembly towards a specific crystal structure with desired properties. rsc.org

Interaction TypeStructural RequirementInfluence on Crystal Packing
Hydrogen BondingPresence of -OH, -NH2, or other donor/acceptor groupsStrong directional control, formation of tapes, sheets, or 3D networks. nih.gov
π-π StackingAromatic ringsStabilization of layered structures, influences electronic properties. ias.ac.in
Halogen BondingPresence of F, Cl, Br, IDirectional control, formation of robust synthons. ucl.ac.uk
van der Waals ForcesAll atomsNon-directional, contribute to overall packing efficiency. ias.ac.in

This table summarizes the key intermolecular interactions that can be utilized in the crystal engineering of this compound solids.

Potential Applications in Optoelectronic Materials

The photophysical properties of organic molecules are at the heart of their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net The extended π-conjugated system of this compound suggests that it and its derivatives may possess interesting photophysical properties.

The absorption and emission of light by these molecules are governed by electronic transitions between molecular orbitals. The energy of these transitions, and thus the color of the emitted light, can be tuned by modifying the chemical structure. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, leading to a shift in the absorption and fluorescence spectra. researchgate.net

Furthermore, the efficiency of light emission is determined by the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. researchgate.netnih.gov In the context of OLEDs, efficient intersystem crossing from the singlet excited state to the triplet excited state is often desirable for harvesting triplet excitons and achieving high quantum yields. researchgate.net The presence of the carbonyl group and the nitrogen atom in the isoquinoline ring could influence the spin-orbit coupling, which is a key factor in promoting intersystem crossing. researchgate.net

While specific studies on the optoelectronic applications of this compound are emerging, the broader class of isoquinoline-containing compounds has shown promise. For example, some isoquinoline derivatives have been investigated for their fluorescence properties and potential use in sensing applications. rsc.org The rigid structure of this compound could also contribute to a high fluorescence quantum yield by reducing non-radiative decay through vibrational relaxation.

PropertyRelevance to OptoelectronicsPotential Modulation in this compound
Absorption SpectrumDetermines the wavelengths of light the material can absorb.Tunable by substitution on the aromatic rings.
Emission SpectrumDetermines the color of light emitted (for OLEDs) or the sensing response.Tunable by substitution, influencing HOMO/LUMO gap. researchgate.net
Quantum YieldEfficiency of light emission.Can be influenced by structural rigidity and heavy atoms. nih.gov
Intersystem CrossingImportant for harvesting triplet excitons in phosphorescent OLEDs.Potentially influenced by the carbonyl group and nitrogen heteroatom. researchgate.net

This table outlines the key photophysical properties of this compound relevant to its potential use in optoelectronic materials.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds like 5-Benzoylisoquinoline. slideshare.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. pageplace.deomicsonline.org For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial, often complemented by two-dimensional (2D) techniques such as COSY, HSQC, and HMBC to establish unambiguous assignments. pageplace.de

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The protons on the isoquinoline (B145761) and benzoyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information on their relative positions. uncw.edu For instance, protons adjacent to the nitrogen atom in the isoquinoline ring are expected to be deshielded and appear at a lower field.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. phdcentre.com The carbonyl carbon of the benzoyl group is a key diagnostic signal, expected to appear significantly downfield (δ > 180 ppm). researchgate.net The other aromatic carbons would resonate in the δ 120-150 ppm range. The exact chemical shifts are sensitive to the electronic effects of the substituents and the nitrogen heteroatom. mdpi.com In related benzoyl isoquinolone structures, signals for the carbonyl carbon have been observed at values such as 189.5 ppm and 178.0 ppm, while aromatic carbons resonate across a range from approximately 123 to 166 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles of NMR spectroscopy for aromatic and heterocyclic compounds.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Isoquinoline Ring Protons7.5 - 9.5Doublet, Triplet, Multiplet
Benzoyl Ring Protons7.4 - 8.0Doublet, Triplet, Multiplet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on data from related structures and general NMR principles.

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)> 180
Isoquinoline Ring Carbons120 - 160
Benzoyl Ring Carbons125 - 140

Advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are vital to connect the benzoyl group to the isoquinoline core at the C5 position by showing a correlation between the protons on the benzoyl ring and the C5 carbon of the isoquinoline, and vice-versa.

Mass Spectrometry (MS) Techniques in Benzoylisoquinoline Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through its fragmentation patterns. acdlabs.com For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.govresearchgate.net

The fragmentation of this compound under mass spectrometry conditions, particularly with hard ionization techniques like electron impact (EI) or through tandem mass spectrometry (MS/MS), provides valuable structural information. acdlabs.comgbiosciences.com The fragmentation pattern is reproducible and depends on the stability of the resulting fragments. acdlabs.com Key fragmentation pathways for isoquinoline alkaloids often involve cleavages of bonds adjacent to heteroatoms or functional groups. nih.govnih.gov

For this compound, the most likely fragmentation events would include:

Alpha-cleavage: Cleavage of the bond between the isoquinoline ring and the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and an isoquinolyl radical, or an isoquinolyl cation (C₉H₆N⁺, m/z 128) and a benzoyl radical. The benzoyl cation is typically a very stable and prominent fragment. libretexts.org

Fragmentation of the Isoquinoline Ring: The isoquinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da) or other small neutral molecules. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₆H₁₁NO) This table is predictive and based on common fragmentation patterns of aromatic ketones and isoquinolines.

Fragment IonProposed StructurePredicted m/z
[M]⁺C₁₆H₁₁NO⁺233.08
[M-CO]⁺C₁₅H₁₁N⁺205.09
[M-C₆H₅]⁺C₁₀H₆NO⁺156.04
[C₉H₇N]⁺Isoquinoline cation129.06
[C₇H₅O]⁺Benzoyl cation105.03
[C₆H₅]⁺Phenyl cation77.04

The analysis of these fragmentation patterns allows researchers to confirm the presence of both the benzoyl and isoquinoline moieties and their connectivity. raco.cat

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. upc.edu It is highly effective for identifying functional groups. vscht.cz The IR spectrum of this compound would be dominated by characteristic absorption bands. A very strong and sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the benzoyl ketone, typically appearing in the range of 1650-1680 cm⁻¹. nih.gov The aromatic nature of the compound would be confirmed by C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations for sp²-hybridized carbons (just above 3000 cm⁻¹). vscht.cz The C=N stretching vibration of the isoquinoline ring may appear in the 1500-1650 cm⁻¹ region, often overlapping with the C=C stretches. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound This table is predictive and based on established IR correlation charts and data from similar compounds.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium-Weak
C=O Stretch (Ketone)Ar-CO-Ar1650 - 1680Strong
C=C / C=N StretchAromatic/Isoquinoline Ring1450 - 1600Medium-Strong
C-H Out-of-Plane BendAr-H690 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV and visible light, which causes electronic transitions between molecular orbitals. bioglobax.com For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions. technologynetworks.com The spectrum would likely show multiple strong absorption bands in the UV region (200-400 nm). The conjugated system encompassing both the isoquinoline and benzoyl rings would result in complex spectra with characteristic maxima (λₘₐₓ). Quinoline and its derivatives typically exhibit several absorption bands, and the addition of the benzoyl chromophore would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound This table is predictive and based on the analysis of similar aromatic and heterocyclic systems.

Electronic TransitionChromophore SystemPredicted λₘₐₓ (nm)
π → πIsoquinoline Ring~220-280
π → πBenzoyl Group~240-290
π → π*Extended Conjugated System>300

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be mathematically transformed into a model of the electron density and, consequently, the atomic positions. rcsb.org

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure. It would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the aromatic rings. Furthermore, it would reveal the conformation of the molecule in the solid state, particularly the rotational angle between the plane of the isoquinoline ring system and the plane of the benzoyl group. researchgate.net Intermolecular interactions, such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent), that dictate the crystal packing would also be elucidated. The quality of a crystal structure determination is typically assessed by the resolution (in Ångströms) and the R-factor (or R-value), which indicates the agreement between the experimental data and the final structural model. rcsb.org

Table 6: Representative Data from an X-ray Crystallographic Analysis This is a hypothetical data table illustrating the parameters obtained from an X-ray diffraction experiment for a compound like this compound.

ParameterExample ValueDescription
Chemical FormulaC₁₆H₁₁NOElemental composition of the molecule.
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupP2₁/cThe set of symmetry operations for the unit cell.
a (Å)8.54Length of the 'a' axis of the unit cell.
b (Å)12.13Length of the 'b' axis of the unit cell.
c (Å)10.98Length of the 'c' axis of the unit cell.
β (°)98.5Angle of the 'β' axis of the unit cell.
Volume (ų)1125.6Volume of one unit cell.
Z4Number of molecules in the unit cell.
Resolution (Å)0.75A measure of the level of detail in the structure.
R-factor0.045A measure of the quality of the fit to the data.

Computational and Theoretical Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scribd.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.gov

While specific docking studies focused solely on 5-benzoylisoquinoline are not extensively detailed in available literature, research on closely related isomers, such as 3-benzoyl substituted isoquinolones, provides significant insight into the potential interactions of this chemical scaffold. A notable study investigated a series of 3-benzoylisoquinolones for their activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. researchgate.net In this research, molecular docking was used to determine the binding mode and interactions of these compounds with the active site of the target enzyme, cruzain. researchgate.net Such studies are crucial for structure-based drug design, allowing for the rational optimization of lead compounds to enhance binding affinity and selectivity. scribd.com

The general process involves preparing the 3D structures of both the ligand (the benzoylisoquinoline derivative) and the protein target. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site, assigning a score to each pose based on a defined scoring function. mdpi.com The results, including binding energy scores and specific amino acid interactions, help identify the most likely binding mode. nih.gov For example, studies on other isoquinoline (B145761) alkaloids have successfully predicted binding interactions with targets like the main protease (Mpro) of SARS-CoV-2 and human protein tyrosine phosphatase 1B (PTP-1B). mdpi.comnih.gov

Table 1: Example Data from Molecular Docking of Isoquinoline Alkaloids (Illustrative)
Compound ClassProtein TargetPredicted Binding Energy (Score)Key Interacting ResiduesReference
3-BenzoylisoquinolonesCruzain (T. cruzi)Data not specifiedActive site residues researchgate.net
Berberine (B55584) (Isoquinoline Alkaloid)PTP-1B-123.57 (MolDock Score)Arg221, Cys215, Ser216 mdpi.com
Boldine (Isoquinoline Alkaloid)TERT-120.14 (MolDock Score)Data not specified mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. 3ds.com By numerically solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular motion, conformational changes, and thermodynamic properties. nih.gov3ds.com This technique is particularly valuable in drug discovery for refining the results of molecular docking. nih.gov

Following the initial placement of a ligand like a benzoylisoquinoline derivative into a receptor's binding site via docking, MD simulations can be performed on the ligand-protein complex. These simulations, often lasting for nanoseconds or longer, assess the stability of the predicted binding pose. nih.gov They can reveal important dynamic processes such as induced fit, where the protein structure adjusts to accommodate the ligand, and the role of solvent molecules in mediating the interaction. nih.gov

The primary outputs of an MD simulation are trajectories that describe the positions, velocities, and energies of all particles in the system as a function of time. Analysis of these trajectories can elucidate:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable throughout the simulation. nih.govmdpi.com

Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD snapshots to calculate the free energy of binding, providing a more accurate ranking of potential ligands than docking scores alone. nih.govmdpi.com

Key Interactions: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, between the ligand and the receptor over time. nih.gov

For instance, MD simulations have been used to investigate the stability of complexes between isoquinoline alkaloids and the SARS-CoV-2 Mpro, confirming that interactions within the binding site are maintained throughout the simulation period. nih.gov Although specific MD studies on this compound were not identified, this methodology is a standard and critical step in the computational evaluation of potential drug candidates. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. univ-amu.fr These methods provide fundamental insights that are not accessible through classical molecular mechanics approaches. Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for studying molecular systems. fz-juelich.descispace.com

For a compound like this compound, quantum chemical calculations can be employed to predict a variety of properties:

Electronic Structure: Calculations can determine the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. This is crucial for understanding reactivity. Key outputs include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. scispace.com

Reactivity Descriptors: Quantum mechanics can be used to calculate descriptors that predict how a molecule will react. These include atomic charges, electrostatic potential maps, and dipole moments, which are essential for understanding intermolecular interactions and for developing parameters for other models like QSAR. dovepress.commdpi.com

Spectroscopic Properties: These methods can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra. lumi-supercomputer.eu This allows for the theoretical confirmation of molecular structures and the interpretation of experimental spectroscopic results.

Studies on related benzoyl thiourea (B124793) derivatives have used DFT to optimize molecular geometries and investigate electronic properties like bond lengths, bond angles, and HOMO-LUMO gaps to explore structure-activity relationships. scispace.com Such calculations provide the foundational descriptors that are often used in more complex modeling, such as QSAR. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. researchgate.net QSAR is a key component of ligand-based drug design and is used to predict the activity of new, unsynthesized compounds. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Assembly: A collection of compounds with known biological activities (e.g., IC₅₀ values) is gathered. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight) and theoretical molecular descriptors derived from the 2D or 3D structure, often using quantum chemical calculations. dovepress.commdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation relating the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. unc.edu

While a specific QSAR model for this compound was not found, a computational analysis of 3-benzoyl substituted isoquinolones demonstrated a related approach. researchgate.net This study used chemical space projection—a method to visualize the distribution of compounds based on their structural properties—to show that the benzoylisoquinolone scaffold occupies a unique and sparsely populated region of chemical space compared to known anti-Chagas agents. researchgate.net This suggests their potential for development as a novel class of trypanocidal drugs, an insight derived from a QSAR-like analysis of structure and novelty. researchgate.netacs.org

Table 2: General Workflow for a QSAR Study
StepDescriptionExample Methods/ToolsReference
1. Data CollectionCompile a dataset of molecules with experimentally measured biological activity (e.g., IC₅₀, EC₅₀).ChEMBL, PubChem, proprietary databases. researchgate.netmdpi.com
2. Descriptor CalculationCalculate numerical values representing the chemical structure and properties of each molecule.2D/3D descriptors, constitutional, topological, quantum-chemical (e.g., HOMO/LUMO, atomic charges). dovepress.commdpi.com
3. Data SplittingDivide the dataset into a training set (for model building) and a test set (for validation).Random selection, Kennard-Stone algorithm. researchgate.netunc.edu
4. Model GenerationUse statistical methods to create a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM), k-Nearest Neighbors (kNN). researchgate.netresearchgate.net
5. Model ValidationAssess the statistical quality and predictive ability of the model.Internal validation (q², cross-validation), external validation (R²_pred on test set), Y-randomization. researchgate.netunc.edu
6. Prediction & InterpretationUse the validated model to predict the activity of new compounds and interpret which descriptors are most important.Analysis of model coefficients, virtual screening. dovepress.comnih.gov

Biosynthesis and Natural Product Isolation for Naturally Occurring Benzoylisoquinoline Scaffolds

Enzymatic Pathways Involved in Benzoylisoquinoline Alkaloid Biosynthesis (e.g., Papaveraldine)

The journey to forming benzoylisoquinoline alkaloids like papaveraldine (B1678414) begins with the amino acid L-tyrosine. Through a series of enzymatic steps, two tyrosine molecules are converted and combined to create the central precursor of nearly all 2,500 known BIAs: (S)-norcoclaurine.

The biosynthesis of papaverine (B1678415), the direct precursor to papaveraldine, is thought to proceed through one of two primary routes from (S)-norcoclaurine: one involving N-methylated intermediates via (S)-reticuline and another proceeding through N-desmethylated compounds. nih.gov The pathway involves a sequence of hydroxylation and O-methylation reactions catalyzed by various enzymes.

The final step in the formation of papaverine is the oxidation of the fully O-methylated and N-desmethylated intermediate, tetrahydropapaverine. This crucial aromatization is catalyzed by the enzyme dihydrobenzophenanthridine oxidase (DBOX). nih.gov

Papaveraldine is subsequently formed through the oxidation of papaverine. While this conversion is a known chemical process, the specific enzyme responsible for this transformation within the plant has not been definitively characterized. researchgate.net Research on microbial enzymes has shown that cytochrome P450s can catalyze the N-oxidation of papaverine, suggesting that a similar class of enzymes could be involved in the biosynthesis of papaveraldine in Papaver somniferum. nih.goviucr.org

Identification and Characterization of Key Biosynthetic Enzymes

The elucidation of the BIA pathway has been made possible by the identification and characterization of the numerous enzymes that catalyze each specific step. These enzymes largely belong to a few key families, each playing a critical role in generating the vast structural diversity of these alkaloids.

Key Enzymes in the Benzylisoquinoline Alkaloid Pathway

Enzyme ClassAbbreviationFunctionExample Reaction
Methyltransferases OMTs, NMTsTransfer a methyl group to an oxygen or nitrogen atom, respectively. Crucial for modifying the properties and downstream fate of intermediates.Norcoclaurine 6-O-methyltransferase (6OMT) methylates (S)-norcoclaurine.
Cytochrome P450 Monooxygenases CYPsCatalyze a wide range of oxidative reactions, including hydroxylations and ring closures. researchgate.net(S)-N-methylcoclaurine 3'-hydroxylase (NMCH) adds a hydroxyl group to the intermediate.
Oxidoreductases e.g., BBE, DBOXCatalyze oxidation-reduction reactions.Berberine (B55584) bridge enzyme (BBE) forms the berberine bridge in the synthesis of other BIAs. Dihydrobenzophenanthridine oxidase (DBOX) catalyzes the final aromatization to papaverine. nih.gov
Norcoclaurine Synthase NCSCatalyzes the pivotal condensation reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form the foundational BIA scaffold, (S)-norcoclaurine.Dopamine + 4-HPAA → (S)-norcoclaurine

Metabolic Engineering and Synthetic Biology Approaches for Benzoylisoquinoline Production

The significant pharmacological properties of benzoylisoquinoline alkaloids have driven efforts to produce these compounds in controlled laboratory settings. Metabolic engineering and synthetic biology offer promising alternatives to the agricultural cultivation of source plants, which can be inefficient and subject to environmental variability.

The primary goal of these approaches is to reconstruct the BIA biosynthetic pathway in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae (yeast). This involves the transfer of the plant genes that encode the biosynthetic enzymes into the microbe, effectively turning the microorganism into a cellular factory for producing the desired alkaloid.

Strategies in this field include:

Pathway Elucidation: A complete understanding of the enzymatic steps is a prerequisite for reconstructing the pathway in a heterologous host.

Enzyme Optimization: Plant enzymes may not function optimally in a microbial environment. Protein engineering can be used to improve their activity and stability.

Introduction of New Branches: By introducing enzymes from different pathways, novel or rare alkaloids can be synthesized. nih.gov

Researchers have successfully engineered microbes to produce key BIA intermediates like (S)-reticuline. While the complete microbial synthesis of complex benzoylisoquinolines like papaveraldine remains a challenge, the rapid advancements in synthetic biology tools and techniques suggest that it is an achievable goal for the future.

Future Perspectives and Interdisciplinary Research

Integration of Artificial Intelligence and Machine Learning in Benzoylisoquinoline Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the discovery and development of novel therapeutics. For 5-Benzoylisoquinoline and its derivatives, these computational tools offer a powerful approach to unlock their therapeutic potential.

Predictive Bioactivity Modeling:

Machine learning algorithms can be trained on large datasets of known bioactive molecules to predict the biological activity of novel compounds. nih.govnih.gov For this compound, ML models could be developed to predict its affinity for various biological targets, such as kinases, G-protein coupled receptors, and enzymes implicated in disease. By analyzing the structural features of this compound, these models can generate predictions about its potential efficacy and guide the synthesis of new derivatives with enhanced activity. For instance, quantitative structure-activity relationship (QSAR) models can be built to correlate the physicochemical properties of this compound analogs with their biological activities, thereby accelerating the identification of lead compounds. frontiersin.orgmdpi.com

In Silico Screening and Drug Repurposing:

Generative Models for Novel Compound Design:

Generative adversarial networks (GANs) and other deep learning architectures can be used to design novel molecules with desired pharmacological properties. By learning from the chemical space of known bioactive isoquinolines and benzophenones, these models can generate new this compound derivatives with optimized activity, selectivity, and pharmacokinetic profiles. This de novo design approach has the potential to significantly reduce the time and cost associated with traditional drug discovery.

Exploration of Novel Synthetic Methodologies for Sustainable Production

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern organic chemistry. Future research on this compound will undoubtedly focus on sustainable production strategies that minimize waste and energy consumption.

Chemoenzymatic Synthesis:

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comnih.gov Chemoenzymatic approaches could be developed for the synthesis of this compound and its chiral derivatives. For instance, enzymes such as lipases, proteases, or transaminases could be employed for key synthetic steps, leading to more sustainable and atom-economical processes.

Flow Chemistry:

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. chemanager-online.comacs.orgbeilstein-journals.org The application of flow chemistry to the synthesis of this compound could offer several benefits, including improved reaction control, enhanced safety for hazardous reactions, and the potential for automated, on-demand production. cinz.nz This technology is particularly well-suited for multistep syntheses, allowing for the integration of reaction, separation, and purification steps into a single, continuous process.

Catalytic C-H Activation:

Identification of New Biological Targets and Broadened Therapeutic Applications

While the full therapeutic potential of this compound remains to be elucidated, research on related isoquinoline (B145761) and quinoline derivatives suggests several promising avenues for investigation.

Anticancer Activity:

Numerous isoquinoline and benzoquinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and the induction of apoptosis. nih.govmdpi.commdpi.comnih.govresearchgate.net Given that the benzophenone moiety is also present in some anticancer agents, this compound represents a promising scaffold for the development of novel oncology therapeutics. Future research should focus on evaluating the cytotoxic activity of this compound derivatives against a panel of cancer cell lines and identifying their specific molecular targets. For example, its potential as a CSNK2A inhibitor could be explored. mdpi.com

Neuroprotective Effects:

Isoquinoline alkaloids have been investigated for their neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.netmdpi.commdpi.com The mechanisms of action include the inhibition of cholinesterases, modulation of amyloid-beta aggregation, and antioxidant effects. nih.govnih.govmdpi.com The unique structure of this compound could offer a novel pharmacological profile for the treatment of these complex disorders.

Cardiovascular Diseases:

A patent for derivatives of 5-benzylisoquinoline has indicated their potential use in the treatment of cardiovascular diseases through the inhibition of the RhoA/ROCK pathway. google.com This suggests that the 5-substituted isoquinoline scaffold may be a valuable starting point for the development of new therapies for conditions such as hypertension and heart failure.

Development of Advanced Materials and Functional Systems Based on Benzoylisoquinolines

The photophysical and electronic properties of the benzophenone and isoquinoline moieties suggest that this compound could serve as a versatile building block for the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs):

Both quinoline and benzophenone derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) as emitters and host materials. sci-hub.boxnih.govmdpi.comd-nb.infosolarischem.com The combination of these two chromophores in a single molecule could lead to novel materials with tunable emission colors, high quantum efficiencies, and improved device stability. Future research could focus on the synthesis of this compound derivatives with tailored electronic properties for application in high-performance OLED displays and lighting.

Fluorescent Sensors:

The isoquinoline and quinoline scaffolds are known to exhibit fluorescence, and their derivatives have been developed as fluorescent sensors for the detection of metal ions, anions, and biologically important molecules. researchgate.netnih.gov The benzophenone group can act as a photosensitizer, potentially modulating the fluorescence properties of the isoquinoline core upon interaction with an analyte. This opens up the possibility of designing novel "turn-on" or "turn-off" fluorescent sensors based on the this compound framework for applications in environmental monitoring and biomedical imaging. researchgate.net

Functional Polymers:

Incorporation of the this compound unit into polymer backbones could lead to the development of new functional materials with unique optical, electronic, and mechanical properties. These polymers could find applications in areas such as organic electronics, coatings, and advanced composites. The benzophenone moiety, in particular, is known for its ability to act as a photo-crosslinker, which could be exploited to create novel photo-responsive materials.

Data Tables

Research Area Potential Application of this compound Key Enabling Technologies
Drug DiscoveryAnticancer, Neuroprotective, Cardiovascular AgentsAI/ML, High-Throughput Screening
SynthesisSustainable Production of Fine ChemicalsFlow Chemistry, Biocatalysis, C-H Activation
Materials ScienceOLEDs, Fluorescent Sensors, Functional PolymersOrganic Electronics, Polymer Chemistry
Compound Class Potential Biological Targets Therapeutic Areas
Isoquinoline AlkaloidsKinases, Topoisomerases, CholinesterasesCancer, Neurodegenerative Diseases
Benzophenone DerivativesVarious enzymes and receptorsCancer, Antiviral, Anti-inflammatory
5-Substituted IsoquinolinesRhoA/ROCK pathwayCardiovascular Diseases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Benzoylisoquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading (e.g., AlCl₃ or FeCl₃), and temperature control (60–120°C). Yield optimization requires monitoring by HPLC or GC-MS to assess intermediate stability, while purity is validated via recrystallization (ethanol/water mixtures) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regioselectivity, with aromatic protons appearing as multiplet signals between δ 7.2–8.5 ppm. Infrared spectroscopy (IR) identifies the carbonyl stretch (~1650 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0997). Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. What are the known stability profiles of this compound under various storage and reaction conditions?

  • Methodological Answer: Stability studies should assess degradation under UV light, humidity, and oxidative/reductive environments. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis reveals decomposition products like benzoic acid or isoquinoline derivatives. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound synthesis while minimizing byproduct formation?

  • Methodological Answer: Screen heterogeneous catalysts (e.g., zeolites or MOFs) to reduce side reactions. Use Design of Experiments (DoE) to model interactions between catalyst loading, solvent polarity, and reaction time. For example, a 3² factorial design can identify optimal conditions for Pd/C-catalyzed coupling, minimizing diaryl ether byproducts. Validate with kinetic studies (e.g., in situ FTIR) .

Q. What strategies exist for resolving contradictions between computational predictions and experimental observations in this compound reactivity studies?

  • Methodological Answer: Discrepancies often arise from solvent effects or implicit vs. explicit solvation models in DFT calculations. Perform benchmark studies using polarizable continuum models (PCM) versus explicit solvent MD simulations. Experimental validation via Hammett plots or kinetic isotope effects (KIE) can reconcile computational activation energies with observed reaction rates .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies involving this compound derivatives?

  • Methodological Answer: Prioritize substituent diversity (e.g., electron-withdrawing/donating groups at positions 3, 6, or 8) and employ orthogonal analytical techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with biological activity, ensuring statistical robustness via cross-validation .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the electrochemical behavior of this compound?

  • Methodological Answer: Replicate cyclic voltammetry (CV) under standardized conditions (e.g., 0.1 M TBAPF₆ in anhydrous acetonitrile). Compare oxidation potentials across studies, accounting for reference electrode calibration (Ag/AgCl vs. SCE). Conflicting peaks may arise from impurity interference; validate via bulk electrolysis coupled with LC-MS to identify redox products .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound research across laboratories?

  • Methodological Answer: Adopt FAIR data principles: publish raw NMR/FID files, crystallographic CIFs, and experimental metadata (e.g., glovebox O₂/H₂O levels). Use collaborative platforms like Zenodo for dataset sharing. Cross-validate synthetic procedures via inter-laboratory studies, documenting batch-to-batch variability in starting materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.